molecular formula C6H7Cl2NO B2770644 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride CAS No. 2137617-94-6

3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride

Cat. No. B2770644
CAS RN: 2137617-94-6
M. Wt: 180.03
InChI Key: UXWKOSVCVBPGSM-UHFFFAOYSA-N
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Description

3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound belongs to the class of pyridines and has a molecular formula of C6H5Cl2NO.

Scientific Research Applications

Synthesis and Characterization of Complexes

Imidazole and Alkylamine Complexes : Research by Huff et al. (1993) explores the synthesis of imidazole- and alkylamine-ligated iron(II,III) chlorin complexes as models for coordination to iron in dihydroporphyrin-containing proteins, characterized using magnetic circular dichroism spectroscopy. These studies contribute to understanding the role of such complexes in biological systems and their potential applications in biomimetic materials (Huff et al., 1993).

Copper-Catalyzed Nucleophilic Addition : Zhang et al. (2014) have demonstrated the copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides and activated N-heterocycles, showcasing an efficient method for carbon-carbon bond formation. This process provides a pathway to synthesize diverse 3-aminoynones and 1,2-dihydro-N-heterocycles, underscoring the utility of 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride in organic synthesis (Zhang et al., 2014).

Photochemical Studies

Photocatalytic Degradation : Žabar et al. (2016) have focused on the photolytic and photocatalytic degradation of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, elucidating its degradation mechanism. This research highlights the potential environmental applications of such compounds in degrading persistent organic pollutants (Žabar et al., 2016).

Catalysis and Organic Transformations

Catalytic Applications : Dey et al. (2014) investigated chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ancillary ligands. These complexes exhibit high catalytic activity in C–C cross-coupling reactions, demonstrating the relevance of such structures in catalysis and organic synthesis (Dey et al., 2014).

Electron Transfer and Photodegradation : Fasani et al. (2006) delve into the photochemistry of some nitrophenyldihydropyridines, illustrating how intramolecular electron transfer processes can lead to photodegradation of certain compounds. This work sheds light on the mechanisms of photostability and degradation in pharmaceuticals and other organic materials (Fasani et al., 2006).

properties

IUPAC Name

3-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKOSVCVBPGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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